

Spectroscopic Profile of (R)-2-Phenoxypropionic Acid: A Technical Guide

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Compound of Interest

Compound Name: (R)-2-Phenoxypropionic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-2-Phenoxypropionic acid**, a key intermediate in the synthesis of various pharmaceuticals and herbicides. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural elucidation, identification, and purity assessment of this compound.

Note on Enantiomeric Data: The spectroscopic data presented in this guide were obtained for the racemic mixture, (DL)-2-Phenoxypropionic acid. In standard achiral solvents and conditions, the NMR, IR, and MS spectra of the (R) and (S) enantiomers are identical. Therefore, the provided data is representative of **(R)-2-Phenoxypropionic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR data for 2-Phenoxypropionic acid.

^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30	m	2H	Ar-H (meta)
~6.95	m	3H	Ar-H (ortho, para)
~4.75	q	1H	-CH-
~1.60	d	3H	-CH ₃
~11.0 (broad)	s	1H	-COOH

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~174	C=O (Carboxylic Acid)
~157	Ar-C (quaternary, attached to O)
~129	Ar-CH (meta)
~121	Ar-CH (para)
~116	Ar-CH (ortho)
~72	-CH-
~18	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~3050	Medium	C-H stretch (Aromatic)
~2980, ~2940	Medium	C-H stretch (Aliphatic)
~1720	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1490	Strong	C=C stretch (Aromatic Ring)
~1240	Strong	C-O stretch (Ether)
~1080	Strong	C-O stretch (Carboxylic Acid)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak and fragmentation pattern provide information about the molecular weight and structure of the compound.

m/z	Relative Intensity (%)	Assignment
166	~40	[M] ⁺ (Molecular Ion)
121	~100	[M - COOH] ⁺
94	~50	[C ₆ H ₅ OH] ⁺
77	~30	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of 2-Phenoxypropionic acid is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, often at a frequency of 75, 100, or 125 MHz, respectively. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like 2-Phenoxypropionic acid, the spectrum can be obtained using the KBr pellet method or as a thin film. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For the thin film method, a small amount of the solid is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

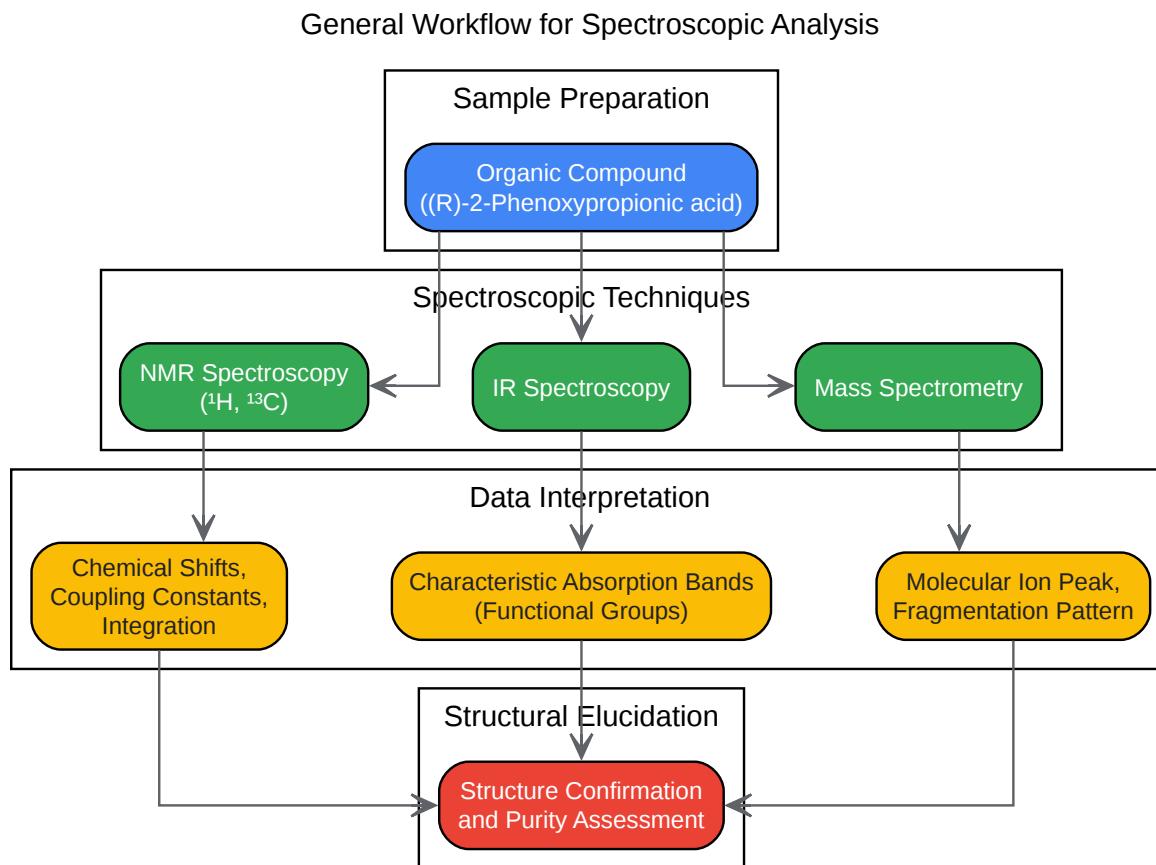
Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) is a common ionization technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **(R)-2-Phenoxypropionic acid**.



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